molecular formula C11H13NO B13642949 (2R)-2-benzoylpyrrolidine CAS No. 1864003-20-2

(2R)-2-benzoylpyrrolidine

Cat. No.: B13642949
CAS No.: 1864003-20-2
M. Wt: 175.23 g/mol
InChI Key: JNMOJXSLHIDBDW-SNVBAGLBSA-N
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Description

(2R)-2-benzoylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzoyl group attached to the second carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-benzoylpyrrolidine typically involves the reaction of pyrrolidine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-benzoylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-benzoylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-benzoylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-benzoylpyrrolidine: The enantiomer of (2R)-2-benzoylpyrrolidine, differing in the spatial arrangement of atoms.

    N-benzoylpyrrolidine: A similar compound with the benzoyl group attached to the nitrogen atom of the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.

Properties

CAS No.

1864003-20-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

phenyl-[(2R)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H13NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2/t10-/m1/s1

InChI Key

JNMOJXSLHIDBDW-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(NC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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